N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety linked to a benzenesulfonamide structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . These compounds have been reported to interact with microtubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
Similar compounds have been reported to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure . This causes a mitotic blockade and induces cell apoptosis .
Biochemical Pathways
This can lead to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cell lines . This suggests that the compound may have a significant antiproliferative effect.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Attachment of the ethyl linker: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Sulfonamide formation: The ethylated benzo[d][1,3]dioxole is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide: Lacks the dimethyl groups on the benzene ring.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness: N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the 2,5-dimethylbenzenesulfonamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-3-4-13(2)17(9-12)24(19,20)18-7-8-21-14-5-6-15-16(10-14)23-11-22-15/h3-6,9-10,18H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLUCVZDSZGBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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